molecular formula C18H18BrNO2 B13734125 4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide CAS No. 32871-90-2

4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide

Cat. No.: B13734125
CAS No.: 32871-90-2
M. Wt: 360.2 g/mol
InChI Key: KRXNCFZFYWDIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide is a heterocyclic organic compound with the molecular formula C18H18BrNO2. It is known for its unique structure, which includes a benzyl group attached to an isoquinoline core with methoxy substituents at the 6 and 7 positions. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide typically involves the metalation of methoxy- and benzyloxy-substituted isoquinolines. For instance, the metalation of 5,6,7-trimethoxyisoquinoline with TMPMgCl·LiCl at room temperature, followed by reaction with benzyl halides, can yield the desired product . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including metalation, alkylation, and purification, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

Scientific Research Applications

4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, thereby affecting neurotransmission. Additionally, it can interact with DNA and proteins, leading to its anticancer properties .

Comparison with Similar Compounds

  • 4-Methyl-6,7-dimethoxyisoquinoline
  • 4-Ethyl-6,7-dimethoxyisoquinoline
  • 4-Carbomethoxy-6,7-dimethoxyisoquinoline

Comparison: 4-Benzyl-6,7-dimethoxyisoquinoline hydrobromide is unique due to its benzyl group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and carbomethoxy analogs. The benzyl group enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

32871-90-2

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2 g/mol

IUPAC Name

4-benzyl-6,7-dimethoxyisoquinolin-2-ium;bromide

InChI

InChI=1S/C18H17NO2.BrH/c1-20-17-9-15-12-19-11-14(16(15)10-18(17)21-2)8-13-6-4-3-5-7-13;/h3-7,9-12H,8H2,1-2H3;1H

InChI Key

KRXNCFZFYWDIOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=[NH+]C=C2CC3=CC=CC=C3)OC.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.